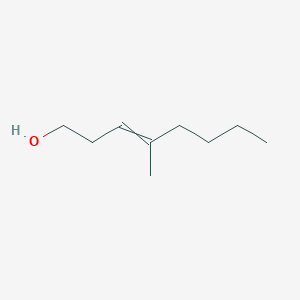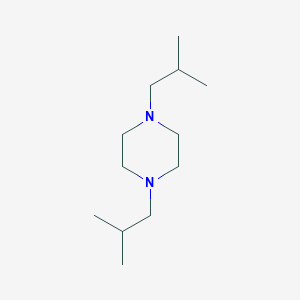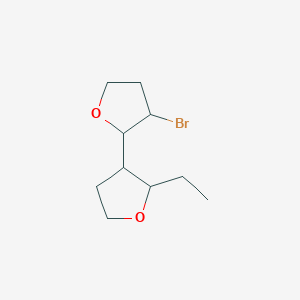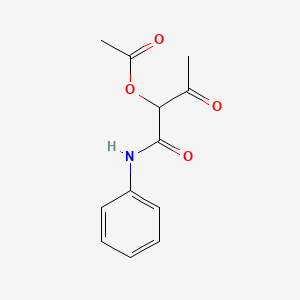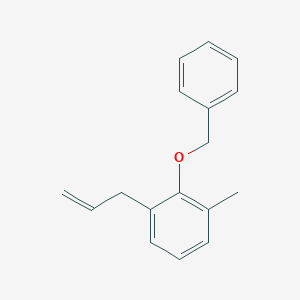
5-Chloro-6-hydrazinylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-hydrazinylpyridine-3-sulfonamide is a chemical compound with the molecular formula C5H7ClN4O2S It is a derivative of pyridine, featuring a sulfonamide group at the 3-position, a hydrazinyl group at the 6-position, and a chlorine atom at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-hydrazinylpyridine-3-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative, such as 5-chloro-3-nitropyridine.
Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Hydrazination: The amino group is then converted to a hydrazinyl group by reacting with hydrazine hydrate.
Sulfonation: Finally, the sulfonamide group is introduced by reacting the compound with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the starting materials and reagents.
Catalysts and Solvents: Employing efficient catalysts and solvents to optimize reaction yields and purity.
Purification: Implementing purification techniques such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-hydrazinylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The sulfonamide group can be reduced under specific conditions to form sulfinamides or sulfenamides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.
Major Products
The major products formed from these reactions include:
Azo Compounds: From oxidation of the hydrazinyl group.
Sulfinamides: From reduction of the sulfonamide group.
Substituted Pyridines: From nucleophilic substitution of the chlorine atom.
Aplicaciones Científicas De Investigación
5-Chloro-6-hydrazinylpyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding.
Materials Science: It serves as a building block for the synthesis of advanced materials, including polymers and coordination complexes.
Analytical Chemistry: It is utilized as a reagent in various analytical techniques, such as chromatography and spectroscopy.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-hydrazinylpyridine-3-sulfonamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, inhibiting their activity.
Pathways: It may interfere with metabolic pathways, leading to the disruption of cellular processes.
Binding: The sulfonamide group binds to the active site of enzymes, while the hydrazinyl group forms hydrogen bonds with surrounding residues.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydrazinylpyridine-3-sulfonamide: Lacks the chlorine atom at the 5-position.
5-Chloro-3-fluoro-2-hydrazinylpyridine: Contains a fluorine atom instead of a sulfonamide group.
5-Chloro-4-hydrazinylpyridine-3-sulfonamide: Has the hydrazinyl group at the 4-position instead of the 6-position.
Uniqueness
5-Chloro-6-hydrazinylpyridine-3-sulfonamide is unique due to:
Structural Features: The combination of a chlorine atom, hydrazinyl group, and sulfonamide group in specific positions.
Reactivity: Its ability to undergo diverse chemical reactions, making it a versatile intermediate.
Applications: Its potential in various fields, including medicinal chemistry and materials science, sets it apart from similar compounds.
Propiedades
| 114291-16-6 | |
Fórmula molecular |
C5H7ClN4O2S |
Peso molecular |
222.65 g/mol |
Nombre IUPAC |
5-chloro-6-hydrazinylpyridine-3-sulfonamide |
InChI |
InChI=1S/C5H7ClN4O2S/c6-4-1-3(13(8,11)12)2-9-5(4)10-7/h1-2H,7H2,(H,9,10)(H2,8,11,12) |
Clave InChI |
INXZWYBAWDNTOT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Cl)NN)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-Benzylspiro[indene-2,2'-oxirane]-1,3-dione](/img/no-structure.png)





![1,1'-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14286906.png)
